

A Comprehensive Technical Guide to 2-(4-Methylphenoxy)propanoic Acid and its Stereoisomers

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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)propanoic acid

Cat. No.: B184279

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An in-depth exploration of the chemical properties, synthesis, mechanism of action, and analytical methodologies for researchers, scientists, and drug development professionals.

Foreword

In the vast landscape of chemical compounds with significant biological activity, the phenoxyalkanoic acids hold a prominent position. Among them, **2-(4-Methylphenoxy)propanoic acid**, more commonly known by its trivial name Mecoprop, has been a subject of extensive study and application for decades. This technical guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive and in-depth understanding of Mecoprop, its synonyms, stereoisomers, and its multifaceted interactions with biological systems.

Our journey will take us from the fundamental chemical and physical properties of this molecule to the intricacies of its synthesis and the elegant mechanism by which it exerts its potent herbicidal effects. We will also explore the analytical techniques that allow for its precise quantification and the separation of its enantiomers, a critical aspect given their differential biological activity.

Furthermore, this guide will venture beyond the well-trodden path of agricultural science to address an audience of drug development professionals. By examining the structural

similarities of Mecoprop to known pharmaceuticals and exploring its effects on animal systems, we aim to stimulate new avenues of thought and research.

This document is structured to be a self-validating system of information, where each piece of data is supported by authoritative references, and the rationale behind experimental choices is clearly articulated. It is our hope that this guide will serve as an invaluable resource, fostering a deeper understanding and inspiring further innovation in the fields of agricultural science, chemical biology, and drug discovery.

Nomenclature and Identification: A Compound of Many Names

2-(4-Methylphenoxy)propanoic acid is known by a variety of names in scientific literature, commercial products, and regulatory documents. A clear understanding of this nomenclature is crucial for accurate information retrieval and communication.

The most common synonym for **2-(4-Methylphenoxy)propanoic acid** is Mecoprop.^{[1][2]} It is also widely referred to as MCP (methylchlorophenoxypropionic acid).^{[1][2]}

Other synonyms and trade names include:

- 2-(4-Chloro-2-methylphenoxy)propanoic acid^{[3][4]}
- CMPP^[3]
- Mechlorprop^[3]
- Compitox^[3]
- Kilprop^[3]
- Mecoturf^[3]
- Iso-Cornox^[3]
- U 46^[5]

It is important to note that "Mecoprop" often refers to the racemic mixture of its two stereoisomers. The herbicidally active enantiomer is the (R)-(+)-isomer, which is specifically designated as Mecoprop-P or (R)-Mecoprop.[6][7]

Table 1: Chemical Identifiers for Mecoprop and Mecoprop-P

Identifier	Mecoprop (racemic)	Mecoprop-P ((R)-enantiomer)
IUPAC Name	(RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid	(2R)-2-(4-Chloro-2-methylphenoxy)propanoic acid
CAS Number	93-65-2, 7085-19-0 (for the acid)	16484-77-8
Molecular Formula	C ₁₀ H ₁₁ ClO ₃	C ₁₀ H ₁₁ ClO ₃
Molecular Weight	214.65 g/mol	214.65 g/mol
InChIKey	WNTGYJSOUMFZEP-UHFFFAOYSA-N	WNTGYJSOUMFZEP-SSDOTTSWSA-N

Physicochemical Properties: The Foundation of Activity

The physical and chemical properties of Mecoprop dictate its environmental fate, biological availability, and formulation characteristics.

Mecoprop is an odorless, colorless to light brown crystalline solid.[8] It is stable to heat, hydrolysis, reduction, and oxidation under normal conditions.[9] Being a carboxylic acid, it is acidic and can form salts with bases.[3]

Table 2: Key Physicochemical Properties of Mecoprop

Property	Value	References
Melting Point	94-95 °C	[8]
Water Solubility	620 mg/L at 20 °C	[10]
Solubility in Organic Solvents	Soluble in acetone, ethanol, diethyl ether, and ethyl acetate.	[8]
Vapor Pressure	0.31 mPa at 20 °C	[8]
LogP (Octanol-Water Partition Coefficient)	3.2 at pH 7	[8]

The moderate water solubility and lipophilicity (indicated by LogP) of Mecoprop are key to its biological activity, allowing it to be absorbed by plant leaves and translocated within the plant.

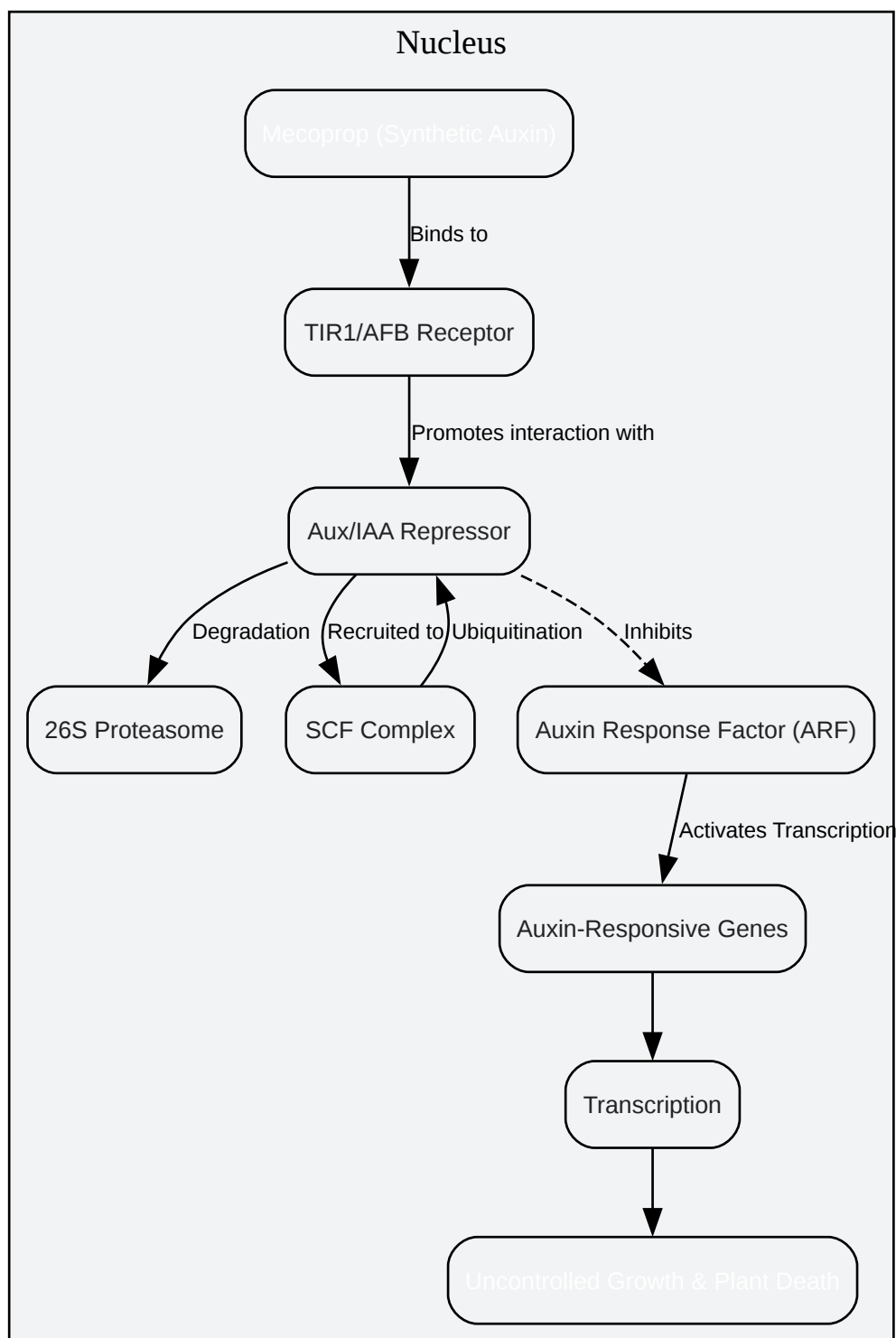
Synthesis and Stereochemistry: From Racemate to Active Enantiomer

The industrial synthesis of Mecoprop is a well-established process. Understanding this process is fundamental for appreciating its chemical properties and the importance of stereochemistry in its application.

Synthesis of Racemic Mecoprop

The synthesis of racemic Mecoprop typically involves a two-step process:

- Chlorination of o-cresol (2-methylphenol): The starting material, 2-methylphenol, is chlorinated to produce 4-chloro-2-methylphenol.[2]
- Etherification: The resulting 4-chloro-2-methylphenol is then reacted with 2-chloropropionic acid under basic conditions. This Williamson ether synthesis results in the formation of racemic 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop).[2]



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